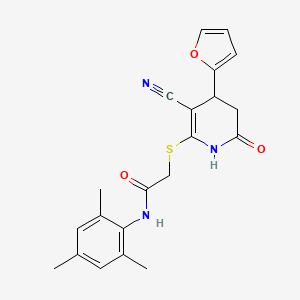![molecular formula C28H30Cl2N4O3S2 B2959094 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1321888-57-6](/img/structure/B2959094.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you’re asking about seems to be a complex organic molecule that contains several functional groups, including a benzothiazole ring, a dihydroquinoline ring, a sulfonyl group, and a benzamide group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and dihydroquinoline rings would likely contribute to the compound’s aromaticity .Scientific Research Applications
Organic Synthesis Applications
Research in organic synthesis has explored the use of related heteroaromatic hydroxylamine-O-sulfonates and their cyclization reactions, which are crucial for synthesizing various bioactive molecules. For instance, Sączewski et al. (2011) used hydroxylamine-O-sulfonic acid as a nucleophilic amination reagent for chloropyrimidines and chloroquinolines, leading to heteroaromatic hydroxylamine-O-sulfonates that underwent tandem nucleophilic addition–electrophilic cyclization. These processes are fundamental in creating compounds with potential biological activities, including pronounced in vitro cytostatic activity against human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
Medicinal Chemistry and Pharmacological Screening
In medicinal chemistry, the emphasis is on synthesizing and characterizing compounds for potential therapeutic uses. Patel et al. (2009) synthesized various substituted benzothiazole derivatives and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Such research aims to identify new therapeutic agents with enhanced efficacy and reduced side effects. The synthesized compounds' identity was confirmed through spectral data, and their biological activities were evaluated, highlighting the significance of these compounds in drug discovery and development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimicrobial and Anti-inflammatory Applications
Explorations into the antimicrobial and anti-inflammatory properties of new compounds are crucial for addressing global health challenges. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. This research demonstrates the potential of these compounds to serve as bases for developing new drugs with specific biological activities, including sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O3S2.ClH/c1-31(2)17-7-18-32(28-30-26-23(29)10-5-12-25(26)37-28)27(34)21-13-15-22(16-14-21)38(35,36)33-19-6-9-20-8-3-4-11-24(20)33;/h3-5,8,10-16H,6-7,9,17-19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFWPVWPZHTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)
![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)
![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)